4,4'-Bis(4-aminophenoxy)benzophenone
Overview
Description
4,4’-Bis(4-aminophenoxy)benzophenone is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of two aminophenoxy groups attached to a benzophenone core. This compound is known for its high thermal stability and is commonly used in the synthesis of high-performance polymers, particularly polyimides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-aminophenoxy)benzophenone typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 4,4’-dihydroxybenzophenone in the presence of potassium carbonate in N,N-dimethylformamide. This is followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to yield the desired diamine .
Industrial Production Methods
In industrial settings, the preparation of 4,4’-Bis(4-aminophenoxy)benzophenone involves similar steps but is optimized for larger scale production. The process includes the use of strong polar aprotic solvents and specific catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, facilitating efficient production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-aminophenoxy)benzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The initial synthesis involves nucleophilic substitution reactions.
Reduction: Catalytic reduction is used to convert nitro groups to amino groups.
Polymerization: It reacts with aromatic tetracarboxylic acid dianhydrides to form polyimides.
Common Reagents and Conditions
Reagents: Potassium carbonate, N,N-dimethylformamide, hydrazine, palladium on carbon.
Major Products
The major products formed from these reactions include polyimides, which are known for their excellent thermal and chemical stability .
Scientific Research Applications
4,4’-Bis(4-aminophenoxy)benzophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a monomer in the synthesis of high-performance polymers such as polyimides.
Biology: Investigated for its potential use in biomaterials due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-aminophenoxy)benzophenone primarily involves its ability to form stable polyimide structures. The compound’s aminophenoxy groups react with dianhydrides to form imide linkages, resulting in polymers with high thermal stability and mechanical strength. These properties make it suitable for applications requiring durable and heat-resistant materials .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Another aromatic diamine used in polymer synthesis.
4,4’-Diaminodiphenylsulfone: Known for its use in high-performance polymers.
4,4’-Diaminodiphenyl ether: Used in the production of polyimides and other advanced materials.
Uniqueness
4,4’-Bis(4-aminophenoxy)benzophenone stands out due to its ether-ketone structure, which imparts unique properties such as enhanced solubility and processability compared to other aromatic diamines. Its ability to form highly stable polyimides makes it particularly valuable in applications requiring high thermal and chemical resistance .
Properties
IUPAC Name |
bis[4-(4-aminophenoxy)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYQEILXDCDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559157 | |
Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30184-96-4 | |
Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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